6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a triazine ring substituted with two trifluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridine-2-amine with 1,1,1-trifluoropropan-2-ylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Addition Reactions: The triazine ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of oxidized or reduced forms of the compound.
Scientific Research Applications
6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid
- ®-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol
Uniqueness
6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a chloropyridine ring and a triazine ring with trifluoropropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H13ClF6N6 |
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Molecular Weight |
414.74 g/mol |
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis(1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27) |
InChI Key |
QCZAWDGAVJMPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F |
Origin of Product |
United States |
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